1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate
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Overview
Description
1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate is a complex organic compound that features a variety of functional groups, including esters, ethers, and brominated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of zinc salts as catalysts.
Esterification: The ester functional group can be introduced by reacting carboxylic acids with alcohols in the presence of an acid catalyst.
Bromination: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing each step for yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound can be used to study the interactions of complex molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves its interaction with specific molecular targets. The brominated aromatic ring and the tetrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate
- **1-((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate
Uniqueness
The presence of the trityl-protected tetrazole and the brominated aromatic ring makes 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate unique. These functional groups provide specific reactivity and potential biological activity that can be leveraged in various applications.
Properties
Molecular Formula |
C52H49BrN6O6 |
---|---|
Molecular Weight |
933.9 g/mol |
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-bromo-3-[[C-ethoxy-N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]carbonimidoyl]amino]benzoate |
InChI |
InChI=1S/C52H49BrN6O6/c1-3-62-50(55-46-30-18-29-45(47(46)53)49(60)63-36(2)64-51(61)65-42-25-14-7-15-26-42)54-35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-56-57-58-59(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3,(H,54,55) |
InChI Key |
URLHZAPOTAAYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC(=C7Br)C(=O)OC(C)OC(=O)OC8CCCCC8 |
Origin of Product |
United States |
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